molecular formula C16H20N6O B1663571 (3S,4R)-Tofacitinib CAS No. 1092578-48-7

(3S,4R)-Tofacitinib

Cat. No. B1663571
M. Wt: 312.37 g/mol
InChI Key: UJLAWZDWDVHWOW-DGCLKSJQSA-N
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Description

“(3S,4R)-Tofacitinib” is also known as “(3S,4R)- (-)- (4- (4′-fluorophenyl)3-hydroxymethyl)-piperidine”. It has an empirical formula of C12H16FNO and a molecular weight of 209.26 . It is a solid form compound .


Synthesis Analysis

The synthesis of “(3S,4R)-Tofacitinib” involves enzymatic and chemoenzymatic cascade reactions. These reactions enable the synthesis of complex stereocomplementary 1,3,4- trisubstituted tetrahydroisoquinolines (THIQs) with three chiral centers in a step-efficient and selective manner without intermediate purification .


Molecular Structure Analysis

The molecular structure of “(3S,4R)-Tofacitinib” includes a fluorophenyl group and a hydroxymethyl group attached to a piperidine ring . The compound has a SMILES string representation of “OC [C@@H]1CNCC [C@H]1c2ccc (F)cc2” and an InChI key of "IBOPBHBOBJYXTD-JQWIXIFHSA-N" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(3S,4R)-Tofacitinib” include a carboligation step, a subsequent transamination, and finally a Pictet–Spengler reaction with a carbonyl cosubstrate .


Physical And Chemical Properties Analysis

“(3S,4R)-Tofacitinib” is a solid form compound. It has a density of 0.9±0.1 g/cm3, a boiling point of 189.0±0.0 °C at 760 mmHg, and a flash point of 78.3±0.0 °C .

Scientific Research Applications

Tofacitinib in Rheumatoid Arthritis

  • Tofacitinib has been studied as a treatment for rheumatoid arthritis, demonstrating efficacy in reducing the signs and symptoms of the disease and improving physical function. This is evident from its use in combination with methotrexate, showing significant superiority over placebo in patients with rheumatoid arthritis (van Vollenhoven et al., 2012); (Fleischmann et al., 2012).

Impact on Hematological Parameters

  • An analysis of hematological changes in Tofacitinib-treated patients with rheumatoid arthritis showed small, stabilized changes over time. This included alterations in neutrophil counts, lymphocyte counts, and hemoglobin levels (Schulze-Koops et al., 2017).

Use in Psoriasis and Psoriatic Arthritis

  • Tofacitinib has been investigated for its effectiveness in treating psoriatic arthritis and chronic plaque psoriasis. It showed efficacy in reducing disease activity and had a multi-tiered response in psoriasis patients (Krueger et al., 2016); (Papp et al., 2016).

Application in Ulcerative Colitis

Safety and Long-Term Efficacy

  • Long-term studies of Tofacitinib in rheumatoid arthritis have revealed a consistent safety profile over time, with no new safety signals observed in up to 8.5 years of treatment (Cohen et al., 2017).

Other Applications

  • Tofacitinib has also been explored for its potential in treating other conditions like polyarteritis nodosa and has shown promising results in tailored therapy (Rimar et al., 2016).

properties

IUPAC Name

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433459
Record name (3S,4R)-Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-Tofacitinib

CAS RN

1092578-48-7
Record name (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092578-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epitofacitinib, (3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITOFACITINIB, (3S,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2E2X7QH4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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